(3S,4S,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-ol
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Overview
Description
2,3,5-Tri-O-benzyl-D-lyxofuranose is a carbohydrate derivative belonging to the family of oligosaccharides and polysaccharides. It is a custom organic synthesis product used in various chemical reactions and modifications . This compound is a monosaccharide sugar with a molecular weight of 420.5 g/mol and a melting point of 155°C .
Preparation Methods
The synthesis of 2,3,5-Tri-O-benzyl-D-lyxofuranose involves multiple steps. One common method includes the acidic hydrolysis of 2,3,5-tri-O-benzyl-4-O-toluene-p-sulphonyl-D-ribose dimethyl acetal, which yields 2,3,5-tri-O-benzyl-4-O-toluene-p-sulphonyl-aldehydo-D-ribose. This intermediate is then further hydrolyzed to produce 2,3,5-Tri-O-benzyl-D-lyxofuranose . The reaction conditions typically involve controlled temperatures and specific reagents to ensure high purity and yield.
Chemical Reactions Analysis
2,3,5-Tri-O-benzyl-D-lyxofuranose undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,3,5-Tri-O-benzyl-D-lyxofuranose has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,5-Tri-O-benzyl-D-lyxofuranose involves its interaction with specific molecular targets and pathways. As a carbohydrate derivative, it can modulate the activity of enzymes that process carbohydrates, such as glycosidases and glycosyltransferases . These interactions can influence various biological processes, including energy metabolism and cell signaling.
Comparison with Similar Compounds
2,3,5-Tri-O-benzyl-D-lyxofuranose can be compared with other similar compounds, such as:
2,3,5-Tri-O-benzyl-D-xylofuranose: This compound has a similar structure but differs in the configuration of the hydroxyl groups.
2,3,5-Tri-O-benzyl-D-ribofuranose: Another similar compound with slight variations in the sugar backbone.
The uniqueness of 2,3,5-Tri-O-benzyl-D-lyxofuranose lies in its specific configuration and the types of reactions it can undergo, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C26H28O5 |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
(3S,4S,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol |
InChI |
InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24+,25+,26?/m1/s1 |
InChI Key |
NAQUAXSCBJPECG-VHNWMKGBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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